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Compound of Interest

Compound Name: Hydroxybenzindazole

CAS No.: 31184-53-9

Cat. No.: B1211087

Get Quote

Executive Summary: The Scaffold at a Glance
Hydroxybenzindazole (Hydroxy-1H-indazole) represents a versatile bicyclic heteroaromatic

scaffold. Unlike its bioisosteres (indole, benzimidazole), the hydroxybenzindazole core

possesses unique tautomeric characteristics—specifically the lactam-lactim tautomerism at the

3-position and phenolic acidity at the 4-7 positions—that allow for tunable hydrogen bond

donor/acceptor (HBD/HBA) profiles.

This guide analyzes the SAR of this scaffold, contrasting it with market-standard alternatives,

and provides actionable protocols for its synthesis and biological evaluation.

Core Applications
Kinase Inhibition: ATP-competitive inhibition via "hinge region" binding (e.g., Axitinib

analogues).

Estrogen Receptor Degradation (SERDs): Helix-12 destabilization in ERα+ breast cancer.
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Antimicrobial Agents: DNA gyrase inhibition (specifically tricyclic benzo[g]indazole

derivatives).[1]

Chemical Biology & Tautomeric Logic
To rationally design hydroxybenzindazole derivatives, one must master its tautomeric flux.

The 3-hydroxyindazole (indazol-3-ol) does not exist primarily as a phenol in solution; it favors

the indazolinone (lactam) form.

Tautomeric States & Binding Implications
State Structure Type Dominant Phase

Binding Mode
Utility

Enol (OH) 1H-indazol-3-ol
Polar solvents / Co-

crystals

H-bond Donor (to

Glu/Asp residues)

Keto (NH)
1,2-dihydro-3H-

indazol-3-one
Solid state / Non-polar

H-bond Acceptor (via

Carbonyl) + Donor

(NH)

Design Insight: When targeting the ATP-binding pocket of kinases, the 1H-indazole tautomer is

often required to form the characteristic bidentate H-bond with the hinge region backbone (e.g.,

interaction with the backbone NH of Val/Leu). Substituents that lock the tautomer (e.g., O-

methylation or N-alkylation) can drastically alter potency.

Comparative SAR Analysis
Hydroxybenzindazole vs. Bioisosteres
Comparison of the scaffold's physicochemical properties against standard alternatives in

kinase drug discovery.
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Feature
Hydroxybenzind

azole

(Indazole)
Indole Benzimidazole 7-Azaindole

H-Bond Capacity

High (2 donors, 1

acceptor in 3-OH

form)

Medium (1

donor)

Medium (1

donor, 1

acceptor)

High (1 donor, 2

acceptors)

pKa (Acidic)
~13.8 (NH), ~9.5

(OH)
~16.2 (NH) ~12.8 (NH) ~17.5 (NH)

Metabolic

Stability

High (Ring is

resistant to

oxidation)

Low (Prone to

C3 oxidation)
Moderate High

Solubility

Moderate-High

(Polar OH group

aids)

Low Moderate High

Kinase

Selectivity

Tunable (OH

position dictates

specificity)

Promiscuous Promiscuous
High (Hinge

binder)

Positional SAR: The "Warhead" Map
The biological impact of placing the hydroxyl group at different positions on the benzene ring

(positions 4–7) or the pyrazole ring (position 3).
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Position Effect on Activity Mechanistic Rationale

3-OH Hinge Binder

Often exists as a ketone.

Mimics the purine ring of ATP.

Critical for dual H-bonding in

kinases (e.g., VEGFR2).

4-OH Solvent Front

Points towards the solvent

channel. Excellent site for

solubilizing groups (ethers,

amines) without steric clash.

5-OH Hydrophobic Pocket

Often buried in the

hydrophobic back pocket

(Gatekeeper residue). OH here

is usually capped (e.g., -OMe)

to prevent desolvation

penalties.

6-OH Solubility/Selectivity

Similar to 5-position but angles

towards the ribose binding

pocket. 6-OH derivatives often

show improved metabolic

stability.

7-OH Intramolecular Bond

Can form an intramolecular H-

bond with N1-H, locking the

conformation and improving

cell permeability (pseudo-ring

closure).

Visualizing the Mechanism
The following diagram illustrates the SAR logic for a Hydroxybenzindazole-based Kinase

Inhibitor targeting VEGFR2.
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High Selectivity

 Inhibition
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Caption: SAR map of Hydroxybenzindazole showing critical interaction vectors with the

Kinase ATP binding pocket.

Experimental Protocols
To validate the SAR of a new hydroxybenzindazole derivative, use the following self-

validating protocols.

Protocol A: Synthesis of 3-Hydroxy-1H-indazole
(Indazol-3-one)
Rationale: This is the fundamental precursor for 3-substituted derivatives.

Reagents: 2-Aminobenzoic acid (Anthranilic acid), Sodium Nitrite (

), Hydrochloric acid (

), Sodium Sulfite (

).

Diazotization: Dissolve 2-aminobenzoic acid (10 mmol) in conc.

(5 mL) and water (20 mL). Cool to 0–5°C. Add

(11 mmol) dropwise. Validation: Starch-iodide paper must turn blue (excess nitrite).

Reduction & Cyclization: Add the diazonium salt solution to a fresh solution of
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(25 mmol) in water. Stir for 2h at RT, then acidify with

and heat at 80°C for 4h.

Isolation: Cool to precipitate the product. Filter and recrystallize from ethanol/water.

QC Check:

NMR (DMSO-

) should show a broad singlet >11 ppm (NH) and absence of carboxylic acid protons.

Protocol B: In Vitro Kinase Assay (FRET-based)
Rationale: Quantifies the potency (IC50) of the hydroxybenzindazole derivative against a

target kinase (e.g., VEGFR2).

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.

Preparation: Prepare 3x serial dilutions of the Hydroxybenzindazole derivative in DMSO

(Top conc: 10 µM).

Reaction: Mix Kinase (5 nM), Alexa Fluor® Tracer (specifically chosen for the ATP pocket),

and Europium-labeled antibody.

Incubation: Add compound. Incubate for 60 min at RT.

Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-

response curve.

Self-Validation: The Z-factor of the plate must be >0.5. Reference inhibitor (e.g., Sunitinib)

must yield an IC50 within 3-fold of historical data.

Emerging Scaffold: Tricyclic Benzo[g]indazoles
While the bicyclic indazole is the standard, Benzo[g]indazoles (tricyclic) are emerging as potent

DNA gyrase inhibitors for antimicrobial applications.
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Structure: A fused benzene ring across the [3,4] positions of the indazole.[1][2][3]

Activity: 6-nitro-benzo[g]indazoles show MIC values <5 µg/mL against S. aureus.

Mechanism: Intercalation into bacterial DNA and inhibition of Topoisomerase II.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1211087/docs#publish-comparison-guide-
structure-activity-relationship-sar-of-hydroxybenzindazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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